molecular formula C10H7N3O3 B2956260 2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid CAS No. 927879-20-7

2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid

Cat. No.: B2956260
CAS No.: 927879-20-7
M. Wt: 217.184
InChI Key: MVGDSHRUJLMMSV-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a pyridin-3-yloxy group and at position 5 with a carboxylic acid functional group. The pyridin-3-yloxy moiety introduces a polar, aromatic heterocycle linked via an oxygen atom, which may enhance hydrogen-bonding capacity and influence electronic properties compared to simpler substituents.

Properties

IUPAC Name

2-pyridin-3-yloxypyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-9(15)7-4-12-10(13-5-7)16-8-2-1-3-11-6-8/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGDSHRUJLMMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method involves the nucleophilic substitution reaction where a pyridine derivative reacts with a pyrimidine compound under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives of pyridine or pyrimidine can be used as starting materials, with reactions carried out in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of pyridine or pyrimidine alcohols.

Scientific Research Applications

2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid with structurally and functionally related pyrimidine-5-carboxylic acid derivatives, as derived from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Pyridin-3-yloxy (position 2), -COOH (position 5) C₁₀H₇N₃O₃ 201.18 (calculated) Hypothesized polar solubility, potential kinase inhibition due to pyridine-pyrimidine scaffold
2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid Pyridin-2-yl (position 2), -COOH (position 5) C₁₀H₇N₃O₂ 201.18 Anti-fibrosis activity; synthesized via triazine-carboxylate intermediates
2-(Trifluoromethyl)pyrimidine-5-carboxylic acid CF₃ (position 2), -COOH (position 5) C₆H₃F₃N₂O₂ 192.10 High electronegativity from CF₃; used in agrochemical and pharmaceutical intermediates
4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid CF₃ (position 2), -NH₂ (position 4), -COOH (position 5) C₆H₄F₃N₃O₂ 207.11 Enhanced hydrogen-bonding capacity; potential precursor for antitumor agents
2-(Methylthio)pyrimidine-5-carboxylic acid SCH₃ (position 2), -COOH (position 5) C₆H₆N₂O₂S 170.19 Thioether group increases lipophilicity; used in covalent inhibitor studies

Key Comparative Insights:

The trifluoromethyl group in CF₃-substituted analogs introduces strong electronegativity and metabolic stability, contrasting with the polar but less electronegative pyridin-3-yloxy substituent .

Solubility and Bioavailability :

  • The carboxylic acid group in all listed compounds enhances water solubility, but steric and electronic differences in substituents modulate this effect. For example, the bulkier pyridin-3-yloxy group may reduce solubility compared to smaller substituents like -NH₂ or -CF₃ .

Biological Activity: 2-(Pyridin-2-yl)pyrimidine-5-carboxylic acid derivatives exhibit anti-fibrosis properties, suggesting that pyridine-pyrimidine hybrids may target extracellular matrix remodeling pathways .

Synthetic Accessibility :

  • Esters of pyrimidine-5-carboxylic acids (e.g., ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) are common intermediates, hydrolyzed under basic conditions to yield carboxylic acids . The target compound could be synthesized similarly using pyridin-3-yloxy-substituted pyrimidine esters.

Biological Activity

2-(Pyridin-3-yloxy)pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in pharmacology due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antioxidant effects. This article delves into the biological activity of this compound, summarizing key research findings, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyridine moiety, contributing to its reactivity and biological interactions. Its molecular formula is C11H10N2O3C_{11}H_{10}N_2O_3. The presence of nitrogen-containing rings enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.

  • In Vitro Studies : In studies evaluating COX-2 inhibition, the compound demonstrated an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug. Specifically, derivatives showed IC50 values around 0.04μM0.04\,\mu M against COX-2 .
  • In Vivo Studies : Animal models have confirmed the anti-inflammatory effects through assays such as carrageenan-induced paw edema, where the compound exhibited a notable reduction in inflammation comparable to indomethacin .

2. Analgesic Effects

The analgesic properties of this compound are also noteworthy. The compound's ability to modulate pain pathways has been observed in various experimental settings.

3. Antioxidant Activity

The antioxidant potential of this compound is assessed using methods like DPPH radical scavenging and ABTS assays. These assays demonstrate that the compound can effectively neutralize free radicals, suggesting its role in protecting cells from oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives:

  • Substituent Effects : Modifications on the pyridine and pyrimidine rings can significantly influence the potency of these compounds against biological targets. For instance, electron-releasing groups enhance anti-inflammatory activity .
Compound IC50 (μM) Notes
This compound0.04Comparable to celecoxib
Indomethacin9.17Standard reference for anti-inflammatory activity

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on COX Inhibition : A study published in RSC Advances demonstrated that derivatives of this compound significantly inhibited COX-2 with IC50 values indicating strong anti-inflammatory potential .
  • Evaluation in Liver Disease Models : Research has explored its application in liver fibrosis models, where it exhibited promising anti-fibrotic effects, potentially halting disease progression.

Q & A

Q. What are the common synthetic routes for 2-(pyridin-3-yloxy)pyrimidine-5-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves two key steps:

  • Step 1 : Suzuki-Miyaura coupling between 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and (6-(trifluoromethyl)pyridin-3-yl)boronic acid to form a pyridine-pyrimidine intermediate (e.g., ethyl ester derivative) .
  • Step 2 : Hydrolysis of the ester group under basic conditions (e.g., NaOH in ethanol/water) followed by acidification to yield the carboxylic acid. LCMS (e.g., m/z 338 [M+H]⁺) and HPLC (retention time: 1.26 minutes under SMD-TFA05 conditions) are critical for characterizing intermediates and final products .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical methods :
    • LCMS : Confirm molecular weight (e.g., m/z 338 [M+H]⁺ for the hydrolyzed product) .
    • HPLC : Assess retention time and peak symmetry under standardized conditions (e.g., SMD-TFA05) .
    • ¹H/¹³C NMR : Verify substituent positions (pyridinyl and pyrimidinyl protons/carbons) .
  • Purity criteria : Use ≥95% purity for biological assays, validated by chromatographic methods .

Advanced Research Questions

Q. How can researchers address low yields in Suzuki-Miyaura coupling steps during synthesis?

Low yields may arise from:

  • Catalyst inefficiency : Optimize palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligand ratios .
  • Reaction conditions : Adjust temperature (e.g., 80–100°C), solvent (THF or dioxane), and boronic acid stoichiometry (1.2–2.0 eq.) .
  • Side reactions : Monitor for protodeboronation or homocoupling by TLC/LCMS and introduce scavengers (e.g., polymer-supported thiols) .

Q. What strategies are effective for resolving contradictions in biological activity data?

  • Dose-response profiling : Test across a wide concentration range (nM–μM) to identify EC₅₀/IC₅₀ values and rule out nonspecific cytotoxicity .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., TGF-β or integrin pathways inferred from structural analogs) .
  • Control experiments : Compare with structurally related derivatives (e.g., 2-(methylthio)pyrimidine-5-carboxylic acid) to isolate the role of the pyridinyloxy group .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Docking studies : Model interactions with targets like TGF-β receptors using PyMOL or AutoDock, focusing on hydrogen bonding (carboxylic acid group) and π-π stacking (pyridine/pyrimidine rings) .
  • QSAR analysis : Correlate substituent effects (e.g., trifluoromethyl groups) with activity using descriptors like logP, polar surface area, and electronic parameters .

Q. What are the challenges in synthesizing metal complexes with this compound, and how are they characterized?

  • Challenges : Competitive coordination (carboxylic acid vs. pyridine/pyrimidine nitrogen) and solubility in aqueous/organic mixtures .
  • Characterization :
    • X-ray crystallography : Resolve coordination geometry (e.g., Mn²⁺ or Cu²⁺ complexes) .
    • Antioxidant assays : Compare radical scavenging activity (e.g., DPPH assay) of free ligand vs. metal complexes to assess redox modulation .

Methodological Considerations

Q. How should researchers design in vitro assays to evaluate antiproliferative activity?

  • Cell lines : Use human cancer models (e.g., HCT116, Ehrlich ascites carcinoma) with appropriate controls (normal fibroblasts) .
  • Assay conditions :
    • Incubate for 48–72 hours with compound concentrations (1–100 μM).
    • Measure viability via MTT or resazurin assays, normalized to vehicle-treated cells .
  • Mechanistic follow-up : Perform flow cytometry (apoptosis) or Western blotting (e.g., caspase-3 cleavage) .

Q. What analytical techniques are critical for detecting environmental or metabolic degradation products?

  • LC-HRMS : Identify degradation products (e.g., decarboxylation or hydroxylation) with exact mass accuracy (±5 ppm) .
  • Isotopic labeling : Use ¹⁴C-labeled compound to trace metabolic pathways in microsomal assays .

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